Cangrelor is classified as a small molecule drug and specifically categorized as a P2Y12 platelet receptor antagonist. Its structure closely resembles that of adenosine triphosphate, which facilitates its binding to the P2Y12 receptor . The compound is synthesized in a way that allows for high purity and yield, making it suitable for clinical applications .
The synthesis of cangrelor begins with 2-thiobarbituric acid and peracetyl-D-ribofuranose. The process involves several key steps:
Cangrelor has a complex molecular structure characterized by the following:
The molecular structure features multiple functional groups including phosphate moieties, which are crucial for its mechanism of action as an antiplatelet agent.
Cangrelor primarily acts through its interaction with the P2Y12 receptor on platelets, inhibiting adenosine diphosphate-mediated platelet activation and aggregation. This inhibition effectively prevents thrombus formation during cardiovascular procedures.
The chemical reactions involved in its synthesis include:
These reactions are carefully controlled to ensure high yield and purity of the final product .
Cangrelor functions as a direct P2Y12 platelet receptor antagonist. Upon administration, it binds reversibly to the P2Y12 receptors on platelets, blocking adenosine diphosphate from activating these receptors. This blockade prevents subsequent platelet activation and aggregation, significantly reducing the risk of thrombotic events during surgical procedures .
The pharmacokinetics of cangrelor allow it to achieve steady-state concentrations rapidly, with a clearance rate of 50 L/h and a half-life ranging from 2.6 to 3.3 minutes . This rapid onset and offset of action make cangrelor particularly useful in acute settings.
Cangrelor exhibits several notable physical and chemical properties:
Additional properties include:
Cangrelor has significant applications in clinical settings, particularly in cardiology:
Cangrelor (Kengreal™) is an intravenous, direct-acting P2Y12 receptor antagonist approved for reducing thrombotic complications during percutaneous coronary intervention (PCI). Its unique molecular structure and rapid kinetics distinguish it from oral P2Y12 inhibitors, positioning it as a critical therapeutic option in acute settings requiring immediate and reversible platelet inhibition [1] [9].
Cangrelor is an ATP analogue modified to resist enzymatic degradation while optimizing P2Y12 affinity. Key structural features include:
Crystallographic studies confirm that cangrelor stabilizes the P2Y12 receptor in an inactive conformation by occupying the orthosteric ADP-binding site. The adenine ring forms π-π stacking with Tyr105, while the ribose moiety hydrogen-bonds with Thr163 and Ser167 [7]. Table 1 summarizes critical binding interactions:
Table 1: Key Binding Interactions of Cangrelor with P2Y12 Receptor
Structural Element | Receptor Residue | Interaction Type |
---|---|---|
Triphosphate chain | Lys174, Arg256 | Ionic/Electrostatic |
Adenine ring | Tyr105 | π-π Stacking |
Trifluoropropyl group | Gln195 | Halogen Bonding |
Ribose moiety | Thr163, Ser167 | Hydrogen Bonding |
Methylthioethylamino group | Phe106, Tyr109 | Hydrophobic/Van der Waals |
Cangrelor’s pharmacokinetic profile enables rapid and transient platelet inhibition:
In contrast, thienopyridines (clopidogrel, prasugrel) irreversibly alkylate P2Y12 via active metabolites, yielding 7–10-day inhibition dependent on platelet turnover [3] [5]. Table 2 compares kinetic parameters:
Table 2: Kinetic Profiles of P2Y12 Inhibitors
Parameter | Cangrelor | Clopidogrel | Ticagrelor |
---|---|---|---|
Administration | Intravenous | Oral | Oral |
Metabolic Activation | No | Yes (CYP450) | No (Active drug) |
Time to Peak Effect | 2 min | 2–6 hours | 2–4 hours |
Half-life | 3–6 min | 6–15 hours (active) | 7–9 hours |
Reversibility | Competitive/Reversible | Irreversible | Reversible |
Platelet Recovery | 1–2 hours | 5–10 days | 3–5 days |
Cangrelor antagonizes ADP-induced signaling through multi-pathway disruption:
Notably, cangrelor’s binding induces conformational changes in P2Y12 that allosterically destabilize G-protein coupling, amplifying its antiplatelet efficacy beyond competitive ADP displacement alone [7] [10].
Cangrelor (cyclopentyltriazolopyrimidine) exhibits distinct pharmacodynamics versus thienopyridines and ticagrelor:
Table 3: Pharmacodynamic Comparison of P2Y12 Inhibitors
Property | Cangrelor | Clopidogrel | Ticagrelor |
---|---|---|---|
Receptor Binding | Competitive/Reversible | Irreversible | Competitive/Reversible |
Inhibition of ADP Aggregation | >90% at steady-state | 40–60% (variable) | 80–90% |
Onset (Peak IPA) | 2 min | 2–6 hours | 2–4 hours |
CYP-Dependent Variability | No | Yes (CYP2C19) | Minimal |
Off-Target Effects | None known | None known | Adenosine reuptake inhibition |
Effect on cAMP | Prevents ADP-induced suppression | Irreversible block | Prevents ADP-induced suppression |
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3